molecular formula C22H10Cl16 B14294268 1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene CAS No. 112947-60-1

1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene

Cat. No.: B14294268
CAS No.: 112947-60-1
M. Wt: 841.5 g/mol
InChI Key: LIDFSJWNUZOPLN-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene is a highly chlorinated derivative of anthracene Anthracene itself is a solid polycyclic aromatic hydrocarbon derived from coal tar

Preparation Methods

1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene can be synthesized through the photochlorination of 1,2,3,4,5,6,7,8-octamethylanthracene. This process involves exposing 1,2,3,4,5,6,7,8-octamethylanthracene to chlorine gas under ultraviolet light, leading to the substitution of hydrogen atoms with chlorine atoms . The reaction conditions typically include a controlled environment to prevent over-chlorination and ensure the desired product is obtained.

Chemical Reactions Analysis

1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various chlorinated anthraquinones.

    Reduction: Reduction reactions can lead to the formation of partially dechlorinated derivatives.

    Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other chlorinated aromatic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene involves its interaction with molecular targets through its chlorinated aromatic structure. The extensive chlorination enhances its reactivity and ability to form stable complexes with various biomolecules. This interaction can disrupt cellular processes, leading to its potential use in antimicrobial and anticancer therapies.

Comparison with Similar Compounds

1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene can be compared with other chlorinated anthracenes, such as:

    1,2,3,4,5,6,7,8-Octachloroanthracene: This compound has chlorine atoms directly attached to the anthracene ring, leading to different reactivity and applications.

    1,2,3,4,5,6,7,8-Octamethylanthracene: The precursor to this compound, it has methyl groups instead of dichloromethyl groups, resulting in distinct chemical properties.

Properties

CAS No.

112947-60-1

Molecular Formula

C22H10Cl16

Molecular Weight

841.5 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octakis(dichloromethyl)anthracene

InChI

InChI=1S/C22H10Cl16/c23-15(24)7-3-1-4-6(2-5(3)9(17(27)28)13(21(35)36)11(7)19(31)32)10(18(29)30)14(22(37)38)12(20(33)34)8(4)16(25)26/h1-2,15-22H

InChI Key

LIDFSJWNUZOPLN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=C1C(=C(C(=C3C(Cl)Cl)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl)C(=C(C(=C2C(Cl)Cl)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl

Origin of Product

United States

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